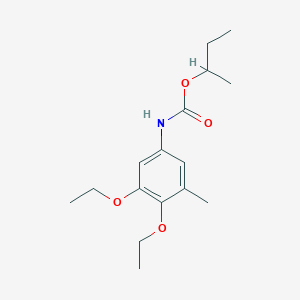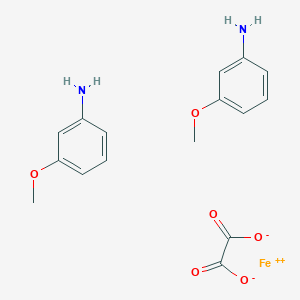
Iron, (ethanedioato(2-)-O,O')bis(3-methoxybenzenamine-N)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- is a complex compound that features iron as the central metal atom coordinated with ethanedioate (oxalate) and 3-methoxybenzenamine (m-anisidine) ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- typically involves the reaction of iron salts with ethanedioate and 3-methoxybenzenamine under controlled conditions. A common method includes dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 3-methoxybenzenamine. The reaction mixture is then stirred and heated to facilitate the formation of the desired complex. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pH, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the oxidation state of the metal.
Reduction: The compound can be reduced, typically affecting the iron center.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by adding excess of the new ligand under mild heating.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may result in higher oxidation states of iron complexes, while reduction may yield lower oxidation states. Substitution reactions will produce new complexes with different ligands.
Applications De Recherche Scientifique
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Studied for its potential role in biological systems, particularly in mimicking metalloenzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mécanisme D'action
The mechanism of action of Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center can undergo redox changes, which are crucial for catalytic activity. The ethanedioate and 3-methoxybenzenamine ligands play a role in stabilizing the complex and modulating its reactivity. Molecular targets and pathways include interactions with biological molecules and participation in electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron, (ethanedioato(2-)-O,O’)bis(4-methoxybenzenamine-N)-
- Iron, (ethanedioato(2-)-O,O’)bis(3-methylbenzenamine-N)-
- Iron, (ethanedioato(2-)-O,O’)bis(4-methylbenzenamine-N)-
Uniqueness
Iron, (ethanedioato(2-)-O,O’)bis(3-methoxybenzenamine-N)- is unique due to the presence of the 3-methoxybenzenamine ligand, which imparts specific electronic and steric properties to the complex. This can influence its reactivity and stability compared to similar compounds with different substituents on the benzenamine ligand.
Propriétés
Numéro CAS |
80660-63-5 |
|---|---|
Formule moléculaire |
C16H18FeN2O6 |
Poids moléculaire |
390.17 g/mol |
Nom IUPAC |
iron(2+);3-methoxyaniline;oxalate |
InChI |
InChI=1S/2C7H9NO.C2H2O4.Fe/c2*1-9-7-4-2-3-6(8)5-7;3-1(4)2(5)6;/h2*2-5H,8H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clé InChI |
MAKKNTVXBDDTRR-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC=CC(=C1)N.COC1=CC=CC(=C1)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
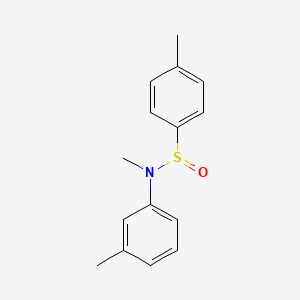
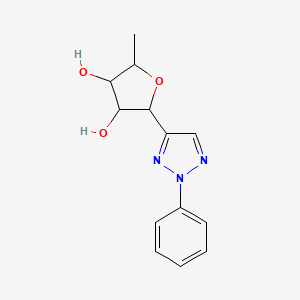
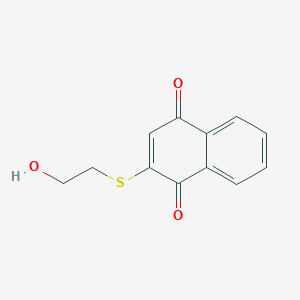

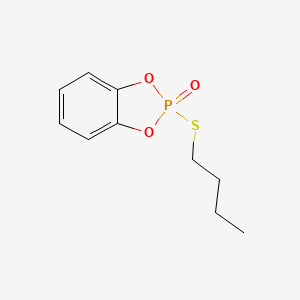
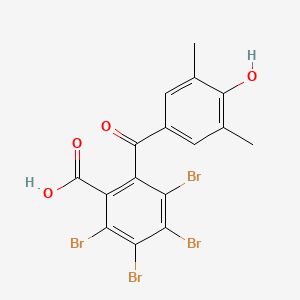
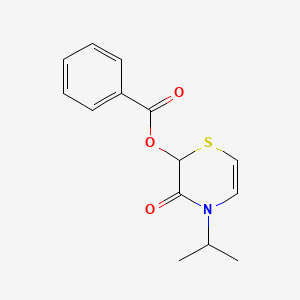
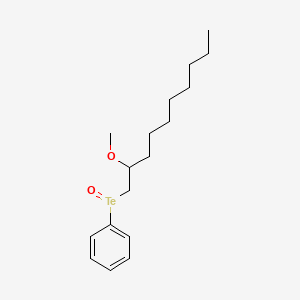
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
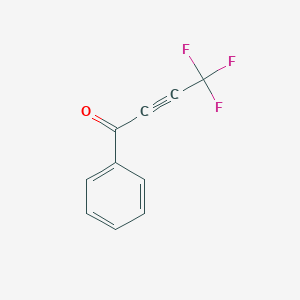
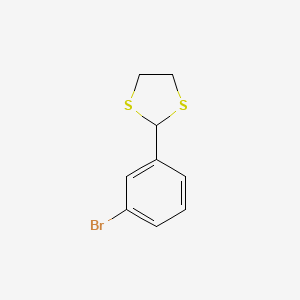
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
